

Industrial production methods for Methyl methoxyacetate

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Compound of Interest

Compound Name: *Methyl methoxyacetate*

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An In-depth Technical Guide to the Industrial Production of **Methyl Methoxyacetate**

For Researchers, Scientists, and Drug Development Professionals

Methyl methoxyacetate (MMA) is a versatile organic compound with applications as a solvent and a key intermediate in the synthesis of various valuable chemicals, including ethylene glycol and pharmaceuticals.^{[1][2]} Its industrial production is achieved through several synthetic routes, each with distinct advantages and challenges concerning raw materials, reaction conditions, and catalyst systems. This guide provides a detailed overview of the core industrial production methods for **methyl methoxyacetate**, presenting quantitative data, experimental protocols, and process workflows to support research and development activities.

Core Synthesis Methodologies

The industrial synthesis of **methyl methoxyacetate** primarily revolves around three main strategies: carbonylation reactions, esterification of methoxyacetic acid, and other novel processes.

Carbonylation of Formaldehyde Derivatives

Carbonylation of formaldehyde or its derivatives, such as dimethoxymethane (DMM) or methylal, is a prominent industrial route for producing **methyl methoxyacetate**.^{[3][4][5]} This method involves the reaction of a formaldehyde source with carbon monoxide in the presence of a catalyst.

Reaction Scheme:

- From Formaldehyde: $\text{HCHO} + \text{CO} + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OCH}_2\text{COOCH}_3$
- From Dimethoxymethane (DMM): $\text{CH}_2(\text{OCH}_3)_2 + \text{CO} \rightarrow \text{CH}_3\text{OCH}_2\text{COOCH}_3$

Various catalytic systems have been developed for this process, ranging from metal carbonyl complexes to solid acid catalysts.

Key Experimental Protocols and Performance Data:

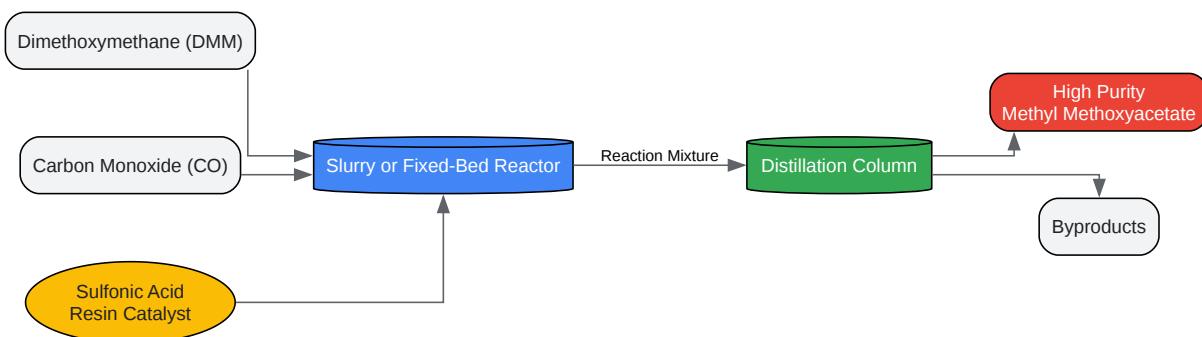
Catalyst System	Raw Materials	Temperature (°C)	Pressure (MPa)	DMM Conversion (%)	MMA Selectivity (%)	MMA Yield (%)	Purity (%)	Reference
Boron trifluoride-e-methanol & Copper(I) compound	Formaldehyde, CO, Methanol	Low Temperature	Low Pressure	-	-	-	-	[3]
Sulfonic acid resin	Dimethoxymethane (DMM), CO	120	6.0	99.98	50.66 (68.83 with water extraction)	-	99.18	[4]
MW type molecular sieve	Methylal (DMM), CO	60-180	0.1-5.0	-	High (>80)	-	-	[5]
p-toluenesulfonic acid	Methylal, Formic acid	117	3	-	>90	86	-	[1]

Experimental Protocol: DMM Carbonylation using Sulfonic Acid Resin Catalyst[4]

- Catalyst Pre-treatment: A sulfonic acid resin catalyst is pre-treated to ensure optimal activity.
- Reaction Setup: A slurry phase reactor or a fixed-bed reactor is charged with the industrial-grade dimethoxymethane (DMM) and the sulfonic acid resin catalyst.

- Reaction Conditions: The reactor is pressurized with carbon monoxide to a pressure of 6.0 MPa. The reaction temperature is maintained at 120°C (393 K). The molar ratio of CO to DMM is approximately 1.97:1. The reaction is carried out without a solvent.
- Water Content Control: For enhanced selectivity, water is extracted from the DMM reactant prior to the reaction. This can increase the selectivity towards **methyl methoxyacetate** to 68.83%.
- Reaction Monitoring and Product Isolation: The reaction progress is monitored by analyzing the conversion of DMM. After the reaction, the mixed products are separated by distillation to obtain **methyl methoxyacetate** with a purity of 99.18%.
- Catalyst Reusability: The sulfonic acid resin catalyst can be recovered and reused for multiple cycles (over 19 times in a slurry reactor) or used continuously for extended periods (300 hours in a fixed-bed reactor) without significant loss of activity.

Logical Workflow for DMM Carbonylation



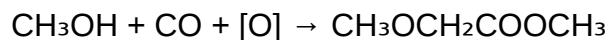
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Caption: Workflow for **Methyl Methoxyacetate** production via DMM carbonylation.

Oxycarbonylation of Methanol

Another industrial approach is the direct oxycarbonylation of methanol. This process involves reacting methanol with carbon monoxide in the presence of a hydrogen fluoride catalyst and an oxidizing agent.[6]

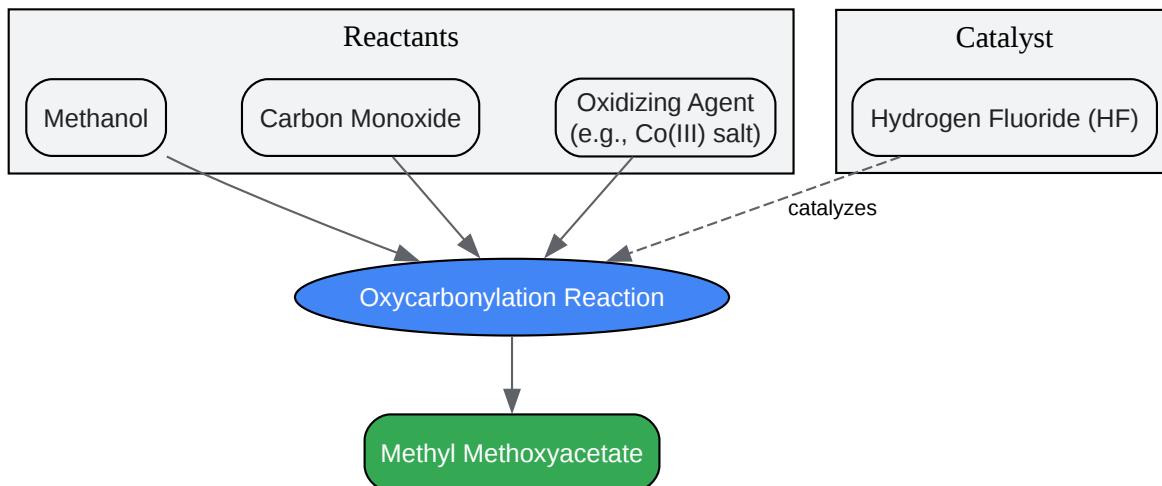
Reaction Scheme:



Experimental Protocol: Methanol Oxycarbonylation[6]

- Catalyst System: The reaction utilizes a hydrogen fluoride (HF) catalyst in conjunction with an oxidizing agent. The oxidizing agent can be a stoichiometric amount of a cobalt(III) salt (e.g., cobalt trifluoride) or a catalytic amount of a Group IB, VIIIB, or VIII metal salt with a stoichiometric amount of nitric acid or hydrogen peroxide.
- Reaction Conditions: The reaction is conducted at a temperature ranging from -80°C to 120°C. The partial pressure of carbon monoxide is maintained between 5 and 5,000 psig.
- Reaction Execution: Methanol is reacted with carbon monoxide in the presence of the catalyst system under the specified temperature and pressure conditions.
- Product Formation: The oxycarbonylation reaction directly yields **methyl methoxyacetate**.

Signaling Pathway for Methanol Oxycarbonylation



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Caption: Reaction pathway for the oxycarbonylation of methanol.

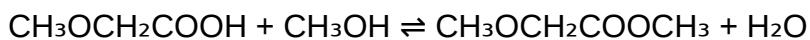
Esterification of Methoxyacetic Acid

The synthesis of **methyl methoxyacetate** can also be achieved through the esterification of methoxyacetic acid with methanol.^[1] This is often the final step in a multi-stage process where methoxyacetic acid is first synthesized from other precursors.

Precursor Routes to Methoxyacetic Acid:

- From Chloroacetic Acid and Sodium Methoxide: $\text{ClCH}_2\text{COOH} + \text{NaOCH}_3 \rightarrow \text{CH}_3\text{OCH}_2\text{COONa} + \text{NaCl}$, followed by acidification.
- From Ethylene Glycol Monomethyl Ether: $\text{CH}_3\text{OCH}_2\text{CH}_2\text{OH} + [\text{O}] \rightarrow \text{CH}_3\text{OCH}_2\text{COOH}$.

Reaction Scheme (Esterification):



This is a reversible reaction, and to achieve high yields, the equilibrium needs to be shifted towards the product side. This is typically done by using an excess of methanol or by removing

the water formed during the reaction.

Experimental Protocol: Esterification of Methoxyacetic Acid

While specific industrial protocols for this exact esterification were not detailed in the initial search, a general procedure based on standard esterification principles can be outlined.

- **Reaction Setup:** A reactor equipped with a heating system, stirrer, and a condenser (potentially a Dean-Stark apparatus for water removal) is charged with methoxyacetic acid, an excess of methanol, and an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst like an ion-exchange resin).[7][8][9]
- **Reaction Conditions:** The reaction mixture is heated to reflux temperature (around 65-70°C, the boiling point of methanol at atmospheric pressure) and stirred.[10]
- **Driving the Equilibrium:** Water produced during the reaction is continuously removed to drive the reaction to completion.
- **Reaction Completion and Work-up:** Once the reaction is complete (monitored by techniques like gas chromatography), the excess methanol is removed by distillation. The crude product is then purified, which may involve neutralization of the acid catalyst, washing with water and brine, drying, and final distillation to obtain pure **methyl methoxyacetate**.

Esterification Reaction Pathway



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Caption: Pathway of methoxyacetic acid esterification.

Summary and Comparison of Methods

Each of the described methods for producing **methyl methoxyacetate** has its own set of operational parameters and outcomes. The choice of a particular method on an industrial scale depends on factors such as raw material availability and cost, desired product purity, catalyst cost and lifespan, and environmental considerations.

The carbonylation of DMM using solid acid catalysts like sulfonic resins appears to be a promising route due to high conversion rates, catalyst reusability, and the potential for high product purity.^[4] However, it requires handling of carbon monoxide under pressure. The oxycarbonylation of methanol is a more direct route but involves corrosive reagents like hydrogen fluoride, which poses significant challenges for equipment and safety.^{[5][6]} The esterification of methoxyacetic acid is a classic and well-understood chemical transformation, but it is part of a multi-step synthesis, which can impact the overall process economics.^[1] The method involving methylal and formic acid presents a milder alternative, avoiding the use of high-pressure carbon monoxide.^[1]

For researchers and professionals in drug development, understanding these synthetic routes is crucial for sourcing high-purity intermediates and for developing novel synthetic pathways for complex molecules where the methoxyacetate moiety is a key building block.

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